molecular formula C17H17NO3 B8615647 6-(4-(Benzyloxy)phenyl)morpholin-3-one

6-(4-(Benzyloxy)phenyl)morpholin-3-one

Cat. No.: B8615647
M. Wt: 283.32 g/mol
InChI Key: BWOUQDTYEOAYLH-UHFFFAOYSA-N
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Description

6-(4-(Benzyloxy)phenyl)morpholin-3-one is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the development of therapeutics for neurodegenerative diseases. This morpholin-3-one derivative features a benzyloxy pharmacophore, a structural motif recognized for its potent inhibitory action against key neurological enzymes . Research into structurally similar compounds indicates high potential for targeting monoacylglycerol lipase (MAGL), a primary enzyme responsible for endocannabinoid hydrolysis in the brain . The optimization of morpholin-3-one derivatives is a active area of study for developing positron emission tomography (PET) tracers, which are crucial tools for imaging and understanding brain function and pathology . Furthermore, the benzyloxy group is a known pharmacophore in potent and reversible inhibitors of human monoamine oxidase B (hMAO-B) . MAO-B is a well-validated target for Parkinson's disease treatment, and compounds like safinamide, which also contains a benzyloxy group, work by preventing the breakdown of dopamine in the brain . As such, this compound serves as a valuable scaffold for researchers investigating novel reversible inhibitors for MAO-B, with studies showing that such benzyloxy-containing compounds can exhibit high selectivity, excellent permeability in blood-brain barrier models, and significant CNS bioavailability . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets prior to use.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

6-(4-phenylmethoxyphenyl)morpholin-3-one

InChI

InChI=1S/C17H17NO3/c19-17-12-21-16(10-18-17)14-6-8-15(9-7-14)20-11-13-4-2-1-3-5-13/h1-9,16H,10-12H2,(H,18,19)

InChI Key

BWOUQDTYEOAYLH-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

4-[3-(Benzyloxy)phenyl]morpholin-3-one

  • Structural Difference : The benzyloxy group is attached to the phenyl ring at the meta position instead of the para position.
  • Synthetic Application : Used in the synthesis of dual-acting FFAR1/FFAR4 modulators, yielding intermediates with distinct regiochemical properties. Its $ ^1H $ NMR data (e.g., δ 3.66–3.68 ppm for morpholine protons, δ 6.65–6.78 ppm for aromatic protons) provide a reference for confirming substitution patterns .
  • Impact on Activity : The meta-substitution may alter receptor binding compared to para-substituted analogs due to steric and electronic effects.

4-(4-Aminophenyl)morpholin-3-one

  • Structural Difference: Substituted with an amino group (-NH$ _2 $) at the phenyl para position instead of benzyloxy.
  • Synthetic Role : A key intermediate in triazine derivatives (e.g., INT-1 in ), synthesized via hydrogenation of 4-(4-nitrophenyl)morpholin-3-one .
  • Physicochemical Properties: The amino group enhances polarity (lower LogP) compared to benzyloxy, improving aqueous solubility but reducing membrane permeability.

(6S)-4-Benzyl-6-(4-nitrophenyl)morpholin-3-one

  • Structural Features: Contains a nitro group (-NO$ _2 $) at the phenyl para position and a benzyl group on the morpholine nitrogen.
  • Properties :
    • Molecular weight: 312.32 g/mol
    • LogP: 3.156 (indicating moderate lipophilicity)
    • Polar surface area (PSA): 75.36 Ų .
  • Synthetic Relevance: Nitro groups are often reduced to amines in multi-step syntheses, highlighting its role as a precursor.

4-Benzyl-2-hydroxymorpholin-3-one

  • Key Differences : Features a hydroxyl group (-OH) at position 2 of the morpholine ring and a benzyl group at position 4.
  • Physicochemical Data :
    • Molecular weight: 207.23 g/mol
    • PSA: 46.53 Ų
    • LogP: 1.24 .

Comparative Analysis Table

Compound Name Substituent(s) Molecular Weight (g/mol) LogP Key Applications/Properties Evidence ID
6-(4-(Benzyloxy)phenyl)morpholin-3-one Para-benzyloxy phenyl ~300 (estimated) ~3.0* Intermediate in receptor modulators
4-[3-(Benzyloxy)phenyl]morpholin-3-one Meta-benzyloxy phenyl ~300 (estimated) ~3.0* FFAR1/FFAR4 modulator synthesis
4-(4-Aminophenyl)morpholin-3-one Para-amino phenyl 192.21 ~1.5 Triazine derivative precursor
(6S)-4-Benzyl-6-(4-nitrophenyl)morpholin-3-one Para-nitro phenyl, benzyl-N 312.32 3.156 Synthetic intermediate with high lipophilicity
4-Benzyl-2-hydroxymorpholin-3-one Benzyl-N, 2-hydroxy 207.23 1.24 Enhanced solubility via -OH group

*Estimated based on structural similarity.

Key Research Findings

  • Substituent Position Matters : Para-substituted benzyloxy derivatives (target compound) may exhibit superior receptor-binding profiles compared to meta-substituted analogs due to optimized steric alignment .
  • Functional Group Trade-offs: Benzyloxy groups offer metabolic stability over hydroxyl groups but reduce solubility.
  • Synthetic Flexibility : Morpholin-3-one derivatives are versatile intermediates; substitutions at the phenyl ring or morpholine nitrogen enable tailored physicochemical and biological properties .

Preparation Methods

Reagents and Reaction Conditions

In a representative protocol, 4-hydroxypropiophenone is reacted with benzyl chloride in the presence of a phase-transfer catalyst (tetrabutylammonium bromide) and sodium hydroxide in toluene under reflux. The use of toluene as a solvent facilitates efficient mixing of the organic and aqueous phases, while the phase-transfer catalyst enhances the nucleophilic substitution reaction by shuttling hydroxide ions into the organic phase. The reaction typically achieves >95% conversion within 4–6 hours at 90°C.

Purification and Yield Optimization

Post-reaction, the aqueous phase is separated, and the toluene solution of 4-benzyloxypropiophenone is carried forward without isolation, minimizing losses due to the compound’s sensitivity to oxidation. This streamlined approach reduces purification steps and improves overall yield, which exceeds 90% in industrial-scale implementations.

Bromination of 4-Benzyloxypropiophenone: Generating the α-Bromoketone Intermediate

The α-bromination of 4-benzyloxypropiophenone introduces a reactive site for subsequent amine coupling, a pivotal step in morpholinone ring formation.

Bromination Methodology

Bromination is conducted using bromine in the presence of aluminum chloride as a Lewis acid, with methanol and toluene as co-solvents. The reaction proceeds at 40–45°C to prevent premature decomposition of the bromoketone intermediate. Aluminum chloride activates the carbonyl group, facilitating electrophilic attack by bromine at the α-position. The reaction typically achieves 85–90% conversion within 3–4 hours.

Challenges and Mitigation Strategies

Over-bromination and diastereomer formation are common side reactions. These are mitigated by:

  • Stoichiometric control : Using 1.05–1.10 equivalents of bromine to minimize dihalogenation.

  • Temperature modulation : Maintaining temperatures below 50°C to suppress radical pathways.

  • Solvent selection : Methanol stabilizes the bromoketone through hydrogen bonding, reducing enolization.

Morpholinone Ring Formation: Cyclization with Morpholine

The key step in synthesizing this compound involves the reaction of α-bromoketone with morpholine to form the six-membered morpholinone ring.

Reaction Mechanism and Kinetics

The process involves a nucleophilic substitution where morpholine attacks the brominated α-carbon, followed by intramolecular cyclization. The reaction is conducted in toluene under reflux (110°C), with two equivalents of morpholine to ensure complete conversion. The mechanism proceeds via:

  • SN2 displacement : Morpholine replaces bromide, forming a secondary amine intermediate.

  • Cyclization : The amine attacks the carbonyl carbon, leading to ring closure and water elimination.

Yield and Scalability

Industrial-scale implementations report yields of 80% after recrystallization from methanol. The use of toluene as a solvent ensures high solubility of intermediates while facilitating azeotropic removal of water, driving the reaction to completion.

Alternative Synthetic Routes: Cyclization with Carbonylating Agents

Patented methodologies for related morpholinone derivatives suggest alternative pathways using carbonylating reagents, offering insights into potential optimizations.

Comparative Analysis of Methods

ParameterBromination/Morpholine RouteCDI Cyclization Route
Yield 80%65–75%
Reaction Time 2–4 hours10–20 hours
Purification Complexity Moderate (recrystallization)High (chromatography)
Scalability Industrial-scale provenLab-scale only

Purification and Characterization of this compound

Recrystallization Techniques

The crude product is purified via recrystallization from methanol, exploiting the compound’s temperature-dependent solubility. Key steps include:

  • Dissolving the oily residue in hot methanol (55–65°C).

  • Cooling to 10°C to induce crystallization.

  • Centrifugation and washing with cold methanol to remove residual morpholine and toluene.

Analytical Characterization

  • Melting Point : 128–130°C (literature value).

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 7.45–7.25 (m, 5H, benzyl), 6.95 (d, 2H, aromatic), 4.05 (s, 2H, OCH₂), 3.85–3.70 (m, 4H, morpholine).

    • ¹³C NMR : 170.5 ppm (C=O), 137.2 ppm (quaternary benzyl carbon).

Industrial-Scale Considerations and Process Optimization

Solvent Recycling

Toluene and methanol are recovered via distillation, reducing material costs by 30–40% in large-scale production.

Catalytic Improvements

Recent patents suggest replacing aluminum chloride with heterogeneous catalysts (e.g., zeolites) in bromination steps to simplify workup and reduce waste .

Q & A

Q. Table 1. Key Synthetic Intermediates and Their Roles

IntermediateRole in SynthesisReference
(R)-4-[4-(3-Chloro-2-hydroxypropylamino)phenyl]morpholin-3-onePrecursor for amine coupling
4-(4-Aminophenyl)morpholin-3-oneIntermediate for functionalization

Q. Table 2. Analytical Parameters for Purity Assessment

MethodConditionsTarget Specification
HPLCC18 column, 70:30 ACN/H₂O, 1 mL/minRetention time: 8.2 min
¹H NMRDMSO-d₆, 400 MHzIntegral ratio: 1:1 (aromatic vs. morpholinone)

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